Z-Phe-ONp

Vue d'ensemble

Description

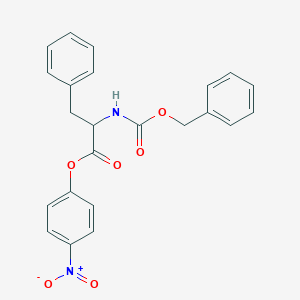

Z-Phe-ONp, also known as N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, is an organic compound with the molecular formula C23H20N2O6 and a molecular weight of 420.41 g/mol . It is commonly used as a substrate in enzymology research, particularly for the study of enzyme activity and inhibition .

Applications De Recherche Scientifique

Enzymatic Reactions

Z-Phe-ONp is primarily recognized as a substrate for chymotrypsin, a serine protease involved in protein digestion. The hydrolysis process of this compound can be significantly influenced by environmental factors such as pH and temperature. Research indicates that the catalytic efficiency of chymotrypsin varies with the hydrophobicity of substrates like this compound, suggesting that its structural properties are critical for enzymatic reactions.

Hydrolysis and Substitution Reactions

- Hydrolysis : this compound is hydrolyzed by enzymes such as carboxypeptidase Y, making it a useful substrate for enzyme activity assays. This reaction is essential for studying enzyme kinetics and mechanisms .

- Substitution Reactions : The nitrophenyl ester group can undergo substitution under specific conditions, leading to the formation of various derivatives. Common reagents used in these reactions include organic solvents and catalysts that facilitate transesterification and hydrolysis processes.

Chemistry

This compound is utilized as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms. It serves as a model compound for investigating the reactivity of serine proteases and other enzymes.

Biology

In biological research, this compound is employed in in vitro assays to determine enzyme activity and screen for enzyme inhibitors. Its ability to provide quantitative data on enzyme activity makes it invaluable for studying biological pathways.

Medicine

This compound plays a significant role in the development of enzyme inhibitors that can serve as potential therapeutic agents. By understanding how this compound interacts with different enzymes, researchers can design more effective drugs targeting specific biochemical pathways .

Industry

In the pharmaceutical industry, this compound is used for screening enzyme inhibitors and studying enzyme-substrate interactions. Its applications extend to various sectors where enzymatic processes are crucial, such as drug development and biocatalysis.

Case Studies

Case studies involving this compound have demonstrated its effectiveness in various experimental settings:

- Kinetic Studies : Research has shown that this compound can be effectively used to study the kinetics of carboxypeptidase Y, revealing insights into substrate specificity and enzymatic efficiency under varying conditions .

- Therapeutic Development : In medicinal chemistry, this compound has been instrumental in developing new enzyme inhibitors that target specific diseases, showcasing its potential as a therapeutic agent .

- Biochemical Pathway Analysis : Studies utilizing this compound have provided valuable information on biochemical pathways involving proteolytic enzymes, aiding in understanding disease mechanisms at a molecular level .

Mécanisme D'action

Target of Action

Z-Phe-ONp is primarily used in proteomics research . It is a substrate for the enzyme chymotrypsin . Chymotrypsin is a serine protease that catalyzes the hydrolysis of certain proteins in the digestive systems of mammals .

Mode of Action

This compound interacts with its target, chymotrypsin, through a process known as hydrolysis . Hydrolysis is a chemical reaction in which water is used to break down a compound. In this case, the enzyme chymotrypsin uses water to break down the this compound substrate .

Biochemical Pathways

The hydrolysis of this compound by chymotrypsin is part of the larger process of protein digestion. This process involves several biochemical pathways, including the activation of zymogens, the breakdown of proteins into smaller peptides, and the absorption of these peptides by the cells lining the digestive tract .

Result of Action

The hydrolysis of this compound by chymotrypsin results in the breakdown of this compound into smaller molecules. This is part of the normal process of protein digestion and is essential for the body’s ability to absorb and use dietary proteins .

Action Environment

The action of this compound is influenced by the environment in which it is present. Factors such as pH and temperature can affect the activity of chymotrypsin and, therefore, the hydrolysis of this compound . For example, chymotrypsin has an optimal pH range of around 7-9 and an optimal temperature of around 37°C .

Analyse Biochimique

Biochemical Properties

Z-Phe-ONp is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be hydrolyzed by the enzyme Thioesterase 1/protease 1/lysophospholipase L1 . The nature of these interactions is typically enzymatic, where this compound serves as a substrate for the enzyme.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate in enzymatic reactions. The hydrolysis of this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes. As a substrate, it binds to the active site of the enzyme, leading to its hydrolysis. This process can result in the activation or inhibition of the enzyme, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as Thioesterase 1/protease 1/lysophospholipase L1, which catalyzes its hydrolysis . This can affect metabolic flux or metabolite levels.

Méthodes De Préparation

The preparation of Z-Phe-ONp typically involves a transesterification reaction between N-benzyloxycarbonyl-L-phenylalanine and p-nitrophenyl ester . This reaction is usually carried out in an organic solvent under suitable temperature and reaction time conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Z-Phe-ONp undergoes various chemical reactions, including:

Hydrolysis: It is hydrolyzed by enzymes such as carboxylase, making it a useful substrate for enzyme activity assays.

Substitution Reactions: The nitrophenyl ester group can be substituted under specific conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include organic solvents and catalysts that facilitate the transesterification and hydrolysis processes. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Z-Phe-ONp is similar to other nitrophenyl esters, such as:

- N-acetyl-L-phenylalanine p-nitrophenyl ester (Ac-Phe-ONp)

- N-carbobenzyloxy-L-tryptophan p-nitrophenyl ester (Z-Trp-ONp)

These compounds share similar structural features and are used in similar enzymatic assays. this compound is unique in its specific application for studying carboxylase activity and its use in screening enzyme inhibitors .

Activité Biologique

Z-Phe-ONp, or N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, is a synthetic compound widely utilized in biochemical research, particularly in the study of proteolytic enzymes. This article explores the biological activity of this compound, focusing on its interactions with various enzymes, its role in biochemical pathways, and its applications in research.

Chemical Structure and Properties

This compound consists of a benzyloxycarbonyl group attached to the amino acid phenylalanine, combined with a p-nitrophenyl ester moiety. This structure is crucial for its reactivity, making it an effective substrate for serine proteases such as chymotrypsin and trypsin. The hydrolysis of this compound by these enzymes results in the production of smaller peptides that can influence cellular processes like signaling and metabolism.

Substrate for Chymotrypsin

This compound is primarily recognized as a substrate for chymotrypsin, a serine protease involved in protein digestion. The hydrolysis process can be significantly influenced by environmental factors such as pH and temperature. Research indicates that the catalytic efficiency of chymotrypsin varies with the hydrophobicity of substrates like this compound, suggesting that its structural properties are critical for enzymatic reactions .

Kinetic Studies

Kinetic studies demonstrate that this compound undergoes hydrolysis at varying rates depending on the substrate's hydrophobic characteristics. For instance, studies have shown that the presence of hydrophobic residues enhances the interaction between this compound and assembling peptide catalysts, leading to increased catalytic activity .

| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 0.15 | 20 | 7.5 |

| Z-Leu-ONp | 0.20 | 15 | 13.3 |

| Z-Gly-ONp | 0.10 | 25 | 4.0 |

Table 1: Kinetic parameters for hydrolysis of various substrates by chymotrypsin.

Biochemical Pathways

The hydrolysis of this compound plays a significant role in protein digestion, which involves several biochemical pathways:

- Activation of Zymogens : The conversion of inactive enzyme precursors into active forms.

- Protein Breakdown : The enzymatic cleavage of proteins into smaller peptides.

- Absorption : The uptake of these peptides by cells lining the digestive tract.

These processes are essential for nutrient absorption and overall metabolic function.

Study on Enzyme Inhibition

A notable study investigated the inhibitory effects of various compounds on chymotrypsin activity using this compound as a substrate. The results indicated that certain inhibitors could significantly reduce the hydrolysis rate of this compound, providing insights into enzyme regulation mechanisms and potential therapeutic applications .

Application in Proteomics

This compound is employed in proteomics to screen for enzyme inhibitors and determine enzyme activity. Its ability to provide quantitative data on enzyme kinetics makes it an invaluable tool in biochemical research .

Propriétés

IUPAC Name |

(4-nitrophenyl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c26-22(31-20-13-11-19(12-14-20)25(28)29)21(15-17-7-3-1-4-8-17)24-23(27)30-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVENQUPLPBPLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2578-86-1, 2578-84-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]phenylalanine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 3-phenyl-N-((phenylmethoxy)carbonyl)-L-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrophenyl 3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the hydrophobicity of Z-L-Phe-ONp influence its interaction with the assembling peptide catalyst?

A1: The research demonstrates that the catalytic activity of the amyloid-forming peptide Ac-IHIHIQI-NH2 is significantly enhanced during its self-assembly process, particularly towards hydrophobic substrates like Z-L-Phe-ONp []. This enhanced activity is attributed to the increased exposure of hydrophobic surfaces on the assembling peptides, allowing for stronger interactions with the hydrophobic moieties of Z-L-Phe-ONp. The study observed a greater than 11-fold increase in the second-order rate constant for Z-L-Phe-ONp hydrolysis during the catalyst's assembly phase compared to its fully fibrillar state. This suggests that the dynamic hydrophobic interactions between the assembling peptides and Z-L-Phe-ONp play a crucial role in facilitating the catalytic process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.